Nucleósidos e nucleótidos de pirrolopirimidina

Pyrrolopyrimidine nucleosides and nucleotides are a class of compounds derived from the fusion of pyrrole and pyrimidine rings, forming a heterocyclic structure. These molecules exhibit unique biological activities due to their distinct chemical properties. In the field of pharmaceuticals, they have shown promising potential as therapeutic agents for various diseases, including viral infections, cancer, and neurological disorders.

Pyrrolopyrimidine nucleosides are analogs of natural nucleosides, with modifications in their ring structures that enhance their stability and bioavailability. Similarly, pyrrolopyrimidine nucleotides act as active metabolites involved in cellular processes such as DNA synthesis and repair. Their design typically involves the optimization of pharmacokinetic properties to improve therapeutic efficacy while minimizing side effects.

These compounds are often synthesized through complex chemical reactions involving steps like condensation, ring formation, and functional group modifications. The resultant pyrrolopyrimidine nucleosides and nucleotides can be further customized with various substituents to target specific cellular mechanisms or pathways, making them versatile tools in drug development.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

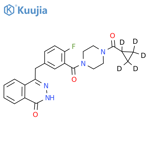

|

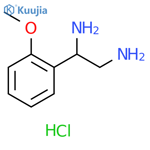

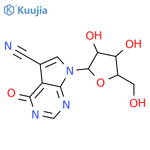

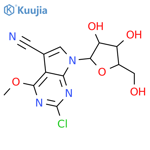

| 57071-59-7 | C12H16N6O5 |

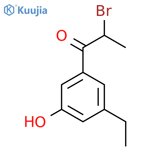

|

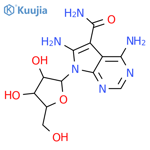

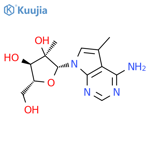

| 57071-74-6 | C14H19N5O4S |

|

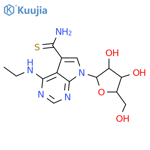

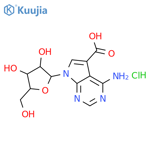

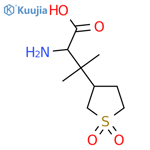

7H-Pyrrolo[2,3-d]pyrimidine-5-carbooxamidoxime, 7-.β.-D-ribofuranosyl- | 57071-78-0 | C12H15N5O5 |

|

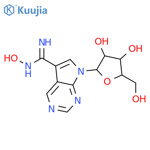

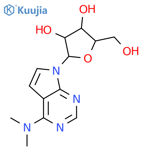

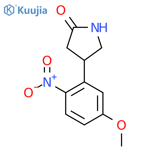

Jaspamycin | 22242-96-2 | C12H12N4O5 |

|

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-methyl-7-(2-C-methyl-b-D-ribofuranosyl)- | 443642-53-3 | C13H18N4O4 |

|

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylicacid, 4-amino-7-(2-C-methyl-b-D-ribofuranosyl)- | 443642-56-6 | C13H16N4O6 |

|

4-amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 21090-38-0 | C12H15ClN4O6 |

|

N,N-dimethyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 20371-00-0 | C13H18N4O4 |

|

2-Chloro-4-methoxy-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | 67971-21-5 | C13H13ClN4O5 |

|

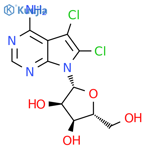

5,6-dichloro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 78000-57-4 | C11H12Cl2N4O4 |

Literatura Relacionada

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

5. Book reviews

Fornecedores recomendados

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

-

Olaparib-d Cas No: 2143107-56-4

Olaparib-d Cas No: 2143107-56-4 -

-